4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H10BrFN6O and its molecular weight is 401.199. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
A significant application of compounds similar to 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is in the field of antimicrobial activities. Studies have demonstrated that derivatives of 1,2,4-triazoles, oxadiazoles, and similar structures exhibit notable antimicrobial properties against various strains of bacteria and fungi. For instance, Kaneria et al. (2016) synthesized compounds by reacting 1,3,4-oxadiazole with different amines and found them effective against multiple microbial strains. Additionally, Bektaş et al. (2007) reported the synthesis of triazole derivatives with antimicrobial activities.
Anticancer and Antileishmanial Activities
Compounds with structures similar to the mentioned chemical have also been explored for their potential in cancer treatment and antileishmanial activities. Bradshaw et al. (2002) studied 2-(4-aminophenyl)benzothiazoles for their selective antitumor properties. Furthermore, Süleymanoğlu et al. (2017) discovered that 4-amino-1,2,4-triazole derivatives have significant antileishmanial activity, indicating their potential in treating Leishmaniasis.
Electroluminescent Properties
Another application area is in the field of electroluminescent materials. Huang et al. (2009) synthesized bipolar dibromo monomers containing triazole and investigated their use in organic light-emitting devices (OLEDs). They found that these compounds exhibited good electroluminescent properties, making them suitable for use in electronic devices (Huang et al., 2009).
Corrosion Inhibition
Triazole Schiff bases, which are structurally similar to the compound , have been investigated for their role in corrosion inhibition. Chaitra et al. (2015) studied the efficiency of these compounds as corrosion inhibitors on mild steel, finding them to be effective in reducing corrosion in acidic media.
Photochemistry and Synthesis of Fluorinated Compounds
In photochemistry, compounds like this compound are used to synthesize fluorinated structures. Pace et al. (2004) explored the photochemical synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, demonstrating their utility in creating targeted fluorinated structures.
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNRFIUHIXJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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